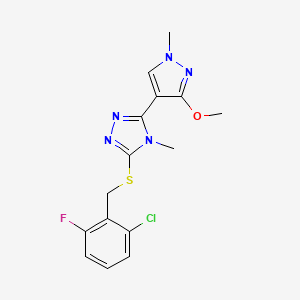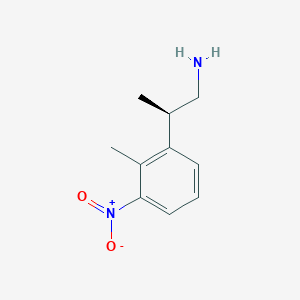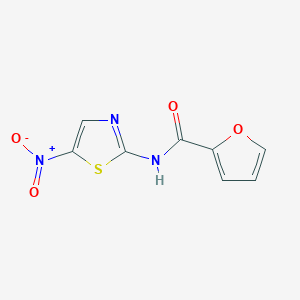![molecular formula C21H16ClF3S2 B2620195 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide CAS No. 337923-77-0](/img/structure/B2620195.png)
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide (hereafter referred to as 4-CPS) is a compound that has recently been studied for its potential applications in the laboratory. 4-CPS is a colorless, non-volatile, and thermally stable compound that has been found to have a wide range of applications in the scientific research field.
科学研究应用
4-CPS has been found to have a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methylphenylsulfonyl chloride, which is used in the synthesis of pharmaceuticals. 4-CPS has also been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenylsulfonyl chloride, which is used in the synthesis of pesticides. Additionally, 4-CPS has been used in the synthesis of 4-chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfoxide, which is used in the synthesis of herbicides.
作用机制
The mechanism of action of 4-CPS is not yet fully understood. However, it is believed that 4-CPS acts as a catalyst in the synthesis of other compounds, as it can bind to the substrates and facilitate the reaction. It is also believed that 4-CPS can act as a Lewis acid, which can promote the formation of a covalent bond between two atoms. Additionally, 4-CPS can act as a nucleophile, which can help in the formation of a new bond between atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not yet fully understood. However, it is believed that 4-CPS can act as an antioxidant and can protect cells from oxidative damage. Additionally, 4-CPS has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Furthermore, 4-CPS has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using 4-CPS in laboratory experiments include its low cost, high reactivity, and thermal stability. Additionally, 4-CPS is non-volatile, making it ideal for use in a variety of laboratory experiments. However, there are some limitations to using 4-CPS in laboratory experiments. For example, it is not soluble in water and can cause the reaction to be slow. Additionally, 4-CPS can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
未来方向
There are many potential future directions for 4-CPS research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-CPS. Additionally, research could be conducted to identify new applications for 4-CPS in the laboratory. Furthermore, research could be conducted to identify new synthesis methods for 4-CPS, as well as to optimize existing synthesis methods. Finally, research could be conducted to identify new compounds that can be synthesized using 4-CPS.
合成方法
The synthesis of 4-CPS is a multi-step process. The first step involves the reaction of 4-chlorophenyl sulfide and 3-(trifluoromethyl)benzyl chloride in the presence of triethylamine. This reaction yields 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methyl chloride, which is then reacted with potassium carbonate to form 4-CPS. The reaction is carried out in an inert atmosphere and is usually completed within two hours.
属性
IUPAC Name |
1-chloro-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]phenyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3S2/c22-18-8-10-19(11-9-18)27-20-7-2-1-5-16(20)14-26-13-15-4-3-6-17(12-15)21(23,24)25/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXNOMBHDMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2620114.png)
![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide](/img/structure/B2620116.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2620117.png)


![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)
methanone hydrochloride](/img/no-structure.png)


![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)

![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)